molecular formula C27H48O3 B096276 5beta-Cholestane-3alpha,7alpha,26-triol CAS No. 15313-69-6

5beta-Cholestane-3alpha,7alpha,26-triol

Cat. No. B096276
CAS RN: 15313-69-6
M. Wt: 420.7 g/mol
InChI Key: OQIJRBFRXGIHMI-UGMUFZQESA-N
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Description

5beta-Cholestane-3alpha,7alpha,26-triol (CT) is a sterol compound that has gained significant attention in scientific research due to its potential therapeutic applications. CT is a natural product that is found in various biological systems, including human plasma, bile, and cerebrospinal fluid.

Scientific Research Applications

Synthesis and Preparation

A method for the preparation of 5beta-cholestane-3alpha,7alpha,26-triol (25R and 25S) has been described, starting from 5beta-cholestane-3alpha,7alpha,25-triol (Dayal et al., 1978). This process is significant for producing specific epimeric forms of bile alcohols for biological studies.

Biological Studies and Biosynthesis

Research has investigated the stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in human liver, contributing to the understanding of chenodeoxycholic acid biosynthesis (Shefer et al., 1978). This study demonstrated the enzymatic processes leading to various diastereoisomers, including 5beta-cholestane-3alpha,7alpha,26-triol.

Enzymatic Reactions and Metabolism

An investigation into the enzymatic activity responsible for 25-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol in human liver microsomes identified CYP3A4 as the major enzyme. This insight is crucial for understanding alternative pathways in cholic acid biosynthesis (Furster & Wikvall, 1999).

Binding and Interaction Studies

Distinct binding properties of cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol to cytochrome P450 27A1 were analyzed, revealing insights into the interaction of physiological substrates with this enzyme. This study contributes to understanding the diverse phenotypic manifestations of diseases associated with CYP27A1 deficiency (Mast et al., 2006).

properties

CAS RN

15313-69-6

Product Name

5beta-Cholestane-3alpha,7alpha,26-triol

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h17-25,28-30H,5-16H2,1-4H3/t17?,18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

OQIJRBFRXGIHMI-UGMUFZQESA-N

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)CO

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)CO

synonyms

5 beta-cholestane-3 alpha,7 alpha,26-triol
cholestane-3,7,26-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,26-triol
Reactant of Route 2
5beta-Cholestane-3alpha,7alpha,26-triol
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5beta-Cholestane-3alpha,7alpha,26-triol
Reactant of Route 4
5beta-Cholestane-3alpha,7alpha,26-triol
Reactant of Route 5
5beta-Cholestane-3alpha,7alpha,26-triol
Reactant of Route 6
5beta-Cholestane-3alpha,7alpha,26-triol

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